![molecular formula C11H14O4 B1456359 Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate CAS No. 628333-35-7](/img/structure/B1456359.png)
Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate
Overview
Description
“Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O4 . Its molecular weight is 210.23 . It is also known by other names such as Benzenepropanoic acid, 4-hydroxy-3-methoxy-, methyl ester; Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester; Methyl 3-[4-hydroxy-3-(methyloxy)phenyl]propanoate; Methyl dihydroferulate; Methyl hydroferulate .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 . The structure of this compound is also available as a 2D Mol file .Physical And Chemical Properties Analysis
“Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate” is a liquid at room temperature . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
G Protein-Coupled Receptor (GPCR) Agonists
It’s used in the preparation of potent and orally available GPCR agonists, which are promising candidates for antidiabetic agents. GPCRs play a pivotal role in many physiological processes, and targeting them can lead to significant therapeutic advances .
Enzymatic Coupling of Saccharides to Proteins
This compound may be employed in the enzymatic coupling of saccharides to proteins, a technique important in glycoscience research for understanding and manipulating carbohydrate-protein interactions .
Biological Nitrification Inhibition
In agricultural science, it’s reported to contribute to biological nitrification inhibition in plants like sorghum. This has implications for enhancing crop resilience and reducing nitrogen-based fertilizer usage .
Antioxidant Activity
Due to its phenolic structure, Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate exhibits antioxidant properties. It’s studied for its potential to protect cells from oxidative stress, which is linked to various chronic diseases .
Anti-inflammatory Applications
Research suggests that compounds like Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate may have anti-inflammatory effects. This is significant for the development of new treatments for conditions characterized by inflammation .
Safety and Hazards
properties
IUPAC Name |
methyl 3-(4-hydroxy-2-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVLXMSEDRKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260013 | |
Record name | Methyl 4-hydroxy-2-methoxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
628333-35-7 | |
Record name | Methyl 4-hydroxy-2-methoxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628333-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2-methoxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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